molecular formula C19H25NO3 B1614183 Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone CAS No. 898781-14-1

Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

Cat. No. B1614183
M. Wt: 315.4 g/mol
InChI Key: MMBCHPHMLAFOBE-UHFFFAOYSA-N
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Description

Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone (C2-8-DADPK) is an organic compound with a molecular formula of C19H27NO2. It is a new synthetic compound that was recently discovered and has been studied for its potential applications in scientific research. C2-8-DADPK is a cyclic ketone with a unique structural arrangement, which makes it a promising candidate for many scientific research applications.

Scientific Research Applications

Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has been studied for its potential applications in scientific research. It has been shown to have strong antioxidant activity, which makes it a promising candidate for use in the treatment of oxidative stress-related diseases. It has also been studied for its potential use as a catalyst for organic reactions. Additionally, Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has been investigated for its potential use as an anti-inflammatory agent and as an inhibitor of tumor growth.

Mechanism Of Action

The exact mechanism of action of Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is not yet fully understood. However, it is believed that the cyclobutyl moiety of the compound is responsible for its antioxidant activity, as it is capable of scavenging free radicals and preventing oxidative damage. Additionally, the phenyl ketone moiety of the compound is believed to be responsible for its anti-inflammatory and tumor inhibitory effects.

Biochemical And Physiological Effects

Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has been shown to have strong antioxidant activity, which makes it a potential candidate for use in the treatment of oxidative stress-related diseases. Additionally, it has been shown to have anti-inflammatory and tumor inhibitory effects. Furthermore, Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone has been shown to have a protective effect against oxidative damage in cells, which suggests that it may have potential applications in the prevention and treatment of certain types of cancer.

Advantages And Limitations For Lab Experiments

The main advantage of using Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone in laboratory experiments is its availability in large quantities. Additionally, the two-step synthesis method is simple and efficient, which makes it easy to produce Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone in large quantities. However, the exact mechanism of action of Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is still not fully understood, which may limit its potential applications in certain areas of research.

Future Directions

Future research on Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone should focus on understanding its exact mechanism of action, as well as its potential applications in the treatment of oxidative stress-related diseases and other conditions. Additionally, further research should be conducted to investigate the potential use of Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone as a catalyst for organic reactions and as an inhibitor of tumor growth. Finally, research should be conducted to explore the potential of Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone as an antioxidant, anti-inflammatory, and anti-cancer agent.

properties

IUPAC Name

cyclobutyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c21-18(15-5-3-6-15)17-7-2-1-4-16(17)14-20-10-8-19(9-11-20)22-12-13-23-19/h1-2,4,7,15H,3,5-6,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBCHPHMLAFOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643791
Record name Cyclobutyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone

CAS RN

898781-14-1
Record name Methanone, cyclobutyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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